molecular formula C13H8BrNO B13651665 6-Bromo-3-phenylbenzo[c]isoxazole

6-Bromo-3-phenylbenzo[c]isoxazole

Cat. No.: B13651665
M. Wt: 274.11 g/mol
InChI Key: GWOITNMJZCOZPG-UHFFFAOYSA-N
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Description

6-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic aromatic compound featuring a fused benzene-isoxazole ring system substituted with a bromine atom at position 6 and a phenyl group at position 2. The isoxazole ring contains adjacent oxygen and nitrogen atoms, conferring unique electronic properties and reactivity. This compound is structurally analogous to other benzoisoxazole derivatives but distinguished by its substituents, which influence its physicochemical and biological behavior.

Key properties of benzoisoxazole derivatives include moderate lipophilicity (e.g., LogP ≈ 2.9 for 6-bromo-3-methylbenzo[d]isoxazole) and stability under ambient conditions . These compounds are often synthesized via electrophilic substitution reactions, such as bromination using N-bromosuccinimide (NBS) in chloroform, a method applicable to similar isoxazole derivatives .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

6-bromo-3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H

InChI Key

GWOITNMJZCOZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzophenone derivatives. For instance, the thermocyclization of 2-azidobenzophenone in the presence of iron(II) bromide can yield 3-phenylbenzo[c]isoxazole . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for 6-Bromo-3-phenylbenzo[c]isoxazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to biological targets and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the isoxazole ring .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical profiles of benzoisoxazole derivatives are highly substituent-dependent. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities References
6-Bromo-3-phenylbenzo[c]isoxazole Br (C6), Ph (C3) C₁₃H₈BrNO 290.11* High lipophilicity (estimated LogP > 3)
6-Bromo-3-methylbenzo[d]isoxazole Br (C6), CH₃ (C3) C₈H₆BrNO 212.04 LogP = 2.9; boiling point = 292.5°C
3-(4-Bromophenyl)isoxazole Br (Ph), isoxazole core C₉H₆BrNO 240.06 GST inhibition (IC₅₀ = 0.099 mM)
3-(4-Chlorophenyl)isoxazole Cl (Ph), isoxazole core C₉H₆ClNO 195.61 GST inhibition (IC₅₀ = 0.198 mM)
5-Bromo-3-chlorobenzo[d]isoxazole Br (C5), Cl (C3) C₇H₃BrClNO 248.46 Structural similarity score = 0.99

*Estimated based on analogous compounds.

Key Observations:
  • Halogen Effects : Bromine substitution enhances enzymatic inhibition compared to chlorine. For example, 3-(4-bromophenyl)isoxazole inhibits glutathione S-transferase (GST) twice as potently as its chloro analog (IC₅₀ = 0.099 mM vs. 0.198 mM), attributed to bromine’s higher electronegativity and van der Waals interactions .
  • Substituent Size and Lipophilicity : The phenyl group in 6-bromo-3-phenylbenzo[c]isoxazole increases molecular weight and lipophilicity compared to methyl-substituted analogs (e.g., 6-bromo-3-methylbenzo[d]isoxazole). This may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Accessibility : Bromination at position 6 is achievable using NBS, as demonstrated for methyl-substituted analogs . However, introducing bulkier groups (e.g., phenyl) may require optimized conditions to avoid steric hindrance.

Physicochemical Properties

  • Thermal Stability : Methyl-substituted analogs (e.g., 6-bromo-3-methylbenzo[d]isoxazole) have a boiling point of 292.5°C, while phenyl-substituted derivatives likely exhibit higher thermal stability due to increased aromaticity .
  • Solubility : The phenyl group in 6-bromo-3-phenylbenzo[c]isoxazole reduces solubility in polar solvents compared to smaller substituents, as seen in methyl analogs (PSA ≈ 26.03 Ų) .

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